![molecular formula C11H17ClN2 B2587307 (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride CAS No. 1909311-99-4](/img/structure/B2587307.png)
(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride
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Overview
Description
“(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1909311-99-4 . It has a molecular weight of 212.72 . The IUPAC name for this compound is 1-cyclopropyl-N-((6-methylpyridin-3-yl)methyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2.ClH/c1-9-2-3-11(8-13-9)7-12-6-10-4-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Organic Synthesis and Catalysis
The compound’s cyclopropylmethyl group and pyridine moiety make it an interesting substrate for synthetic chemistry. It could participate in various reactions, such as cross-coupling, cyclization, and functional group transformations. Additionally, it might serve as a ligand in transition metal-catalyzed reactions .
Analytical Chemistry and Detection Methods
Researchers could develop analytical methods based on this compound. For instance, it might serve as a standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC). Its unique properties could aid in detecting trace amounts of other compounds.
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Safety and Hazards
properties
IUPAC Name |
1-cyclopropyl-N-[(6-methylpyridin-3-yl)methyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-9-2-3-11(8-13-9)7-12-6-10-4-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJNHUAZAOBUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNCC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride |
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